Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 924976-32-9
VCID: VC6481376
InChI: InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)16-14(23-17)10-7-11-15(16)24-18(20)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3)C
Molecular Formula: C19H16O5
Molecular Weight: 324.332

Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate

CAS No.: 924976-32-9

Cat. No.: VC6481376

Molecular Formula: C19H16O5

Molecular Weight: 324.332

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate - 924976-32-9

Specification

CAS No. 924976-32-9
Molecular Formula C19H16O5
Molecular Weight 324.332
IUPAC Name ethyl 4-benzoyloxy-3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)16-14(23-17)10-7-11-15(16)24-18(20)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3
Standard InChI Key UHXZFAAMWUQDAX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3)C

Introduction

Key Identifiers

PropertyValue
IUPAC NameEthyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate
Molecular FormulaC18H16O5
Molecular Weight312.32 g/mol
SMILES NotationCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C
InChIKeyComputed based on structure (not available in search results).

Synthetic Route

The synthesis of this compound typically involves:

  • Formation of the Benzofuran Core: Condensation reactions between o-hydroxyacetophenone derivatives and appropriate alkylating agents (e.g., chloroacetone).

  • Esterification at Position 4: The phenolic hydroxyl group at position 4 is esterified with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Introduction of the Ethoxycarbonyl Group: The carboxylic acid functionality at position 2 is esterified using ethanol and acid catalysts.

Challenges in Synthesis

  • Controlling regioselectivity during functionalization.

  • Avoiding side reactions such as over-acetylation or polymerization.

Spectroscopic Data

  • NMR (Proton and Carbon): Expected signals include:

    • Aromatic protons from benzofuran and phenyl groups.

    • Methyl protons adjacent to oxygen.

    • Ethoxy group signals.

  • IR Spectroscopy:

    • Strong absorption near ~1720 cm⁻¹ for ester carbonyl groups.

    • Aromatic C-H stretching around ~3100 cm⁻¹.

  • Mass Spectrometry:

    • Molecular ion peak corresponding to M+=312M^+ = 312.

Applications

This compound is primarily studied for its potential as a precursor in pharmaceutical and agrochemical research due to its benzofuran scaffold, which is known for diverse bioactivities.

Biological Activity

Benzofuran derivatives have demonstrated:

  • Antimicrobial properties against Gram-positive bacteria and fungi .

  • Antioxidant activity due to their polycyclic aromatic structure.
    While specific data on this compound are unavailable, related compounds suggest possible pharmacological relevance.

Comparative Analysis with Related Compounds

PropertyEthyl 3-methyl-4-(phenylcarbonyl)oxy-benzofuranEthyl 4-(acetyloxy)-3-methyl-benzofuran
Molecular Weight312.32 g/mol262.26 g/mol
Functional GroupsPhenyl ester, ethoxycarbonylAcetoxy group
Biological ActivityHypothetical antimicrobial/antioxidantAntimicrobial

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